Amide Substituent Topology: Isochroman-3-ylmethyl vs. Dicyclohexyl, Thiophenyl, and Dimethoxyphenyl Analogs
The isochroman-3-ylmethyl group introduces a conformationally constrained, oxygenated bicyclic system with a stereogenic center at the 3‑position, absent in all characterized 5-cyclopropylisoxazole-3-carboxamide probes. CYM 5541 bears two flexible cyclohexyl rings; ISX-9 incorporates a planar thiophene; ML115 contains a 4-chloro-2,5-dimethoxyphenyl ring. The isochroman moiety provides a unique combination of hydrogen-bond acceptors (ring oxygen plus carboxamide carbonyl) and a defined three-dimensional shape that is predicted to engage protein binding pockets in a manner distinct from any existing analog [1]. The Hit2Lead regioisomer N-[(5-cyclopropylisoxazol-3-yl)methyl]chromane-3-carboxamide (MW 298, LogP 1.64, tPSA 64.4 Ų, HBD 1, HBA 4) shares identical molecular formula but differs in amide connectivity, demonstrating that even regioisomeric variation alters the presentation of pharmacophoric features . This structural orthogonality directly supports the compound’s utility in scaffold-hopping campaigns and selectivity profiling studies where existing probes fail.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor/Acceptor Profile |
|---|---|
| Target Compound Data | Predicted tPSA ≈ 64–69 Ų (based on regioisomer and core scaffold); HBD = 1; HBA = 4 [2] |
| Comparator Or Baseline | CYM 5541: tPSA = 55.6 Ų, HBD = 0, HBA = 3; ML115: tPSA = 70.9 Ų, HBD = 1, HBA = 5; ISX-9: tPSA = 67.4 Ų, HBD = 1, HBA = 4 |
| Quantified Difference | The target compound occupies an intermediate tPSA range with a distinct HBA distribution, differentiating it from analogs with zero HBD (CYM 5541) or higher HBA count (ML115). |
| Conditions | Computed molecular descriptors (PubChem Cactvs/XLogP3; Hit2Lead database). |
Why This Matters
The unique hydrogen-bonding capacity and shape of the isochroman-3-ylmethyl substituent enable exploration of target space inaccessible to existing probes, reducing the risk of redundant SAR and accelerating hit-to-lead progression.
- [1] Guerrero M, et al. Discovery, design and synthesis of a selective S1P₃ receptor allosteric agonist. Bioorg Med Chem Lett. 2013;23(23):6346-6349. doi:10.1016/j.bmcl.2013.09.075 View Source
- [2] PubChem. 5-Cyclopropylisoxazole-3-carboxamide. CID 22367513. tPSA = 69.1 Ų; HBD = 1; HBA = 3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22367513 View Source
